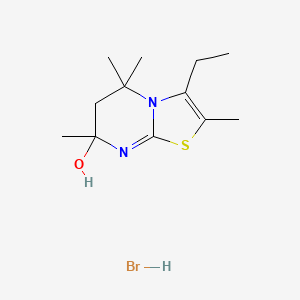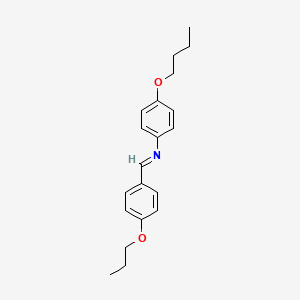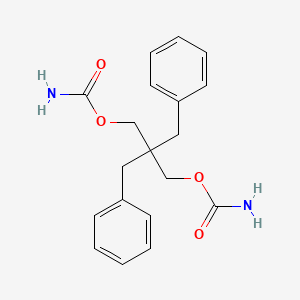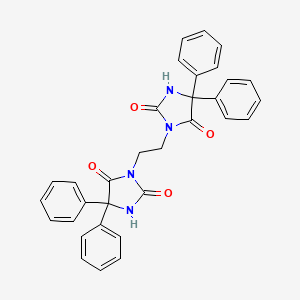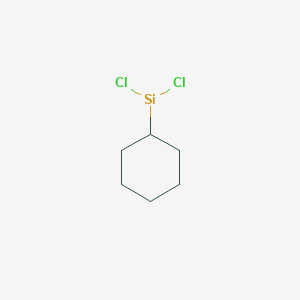
CID 11106002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cyclohexyl)silane is an organosilicon compound with the molecular formula C7H14Cl2Si. It consists of a silicon atom bonded to two chlorine atoms and a cyclohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .
Analyse Chemischer Reaktionen
Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.
Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.
Wissenschaftliche Forschungsanwendungen
Dichloro(cyclohexyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology and Medicine: Organosilicon compounds, including dichloro(cyclohexyl)silane, are studied for their potential use in drug delivery systems and biomedical devices.
Industry: The compound is used in the production of silicone polymers, which have applications in adhesives, sealants, and coatings
Wirkmechanismus
The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .
Vergleich Mit ähnlichen Verbindungen
Dichloro(cyclohexyl)silane can be compared with other similar compounds, such as:
Chlorodimethylsilane: This compound has a silicon atom bonded to two methyl groups and a chlorine atom.
Dichloromethylsilane: This compound has a silicon atom bonded to a methyl group and two chlorine atoms.
Dichloro(cyclohexyl)silane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H11Cl2Si |
|---|---|
Molekulargewicht |
182.14 g/mol |
InChI |
InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
DBORORZXTOQFCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


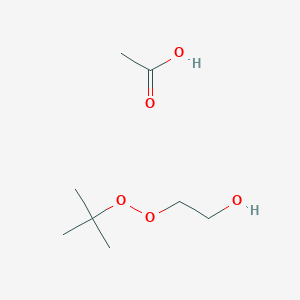
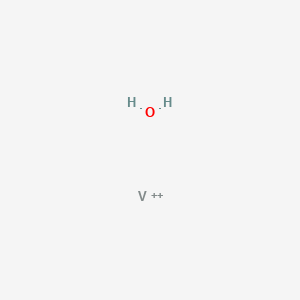
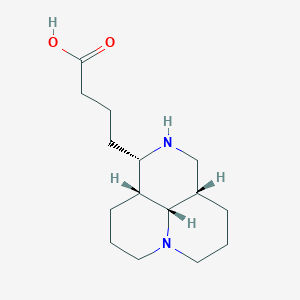
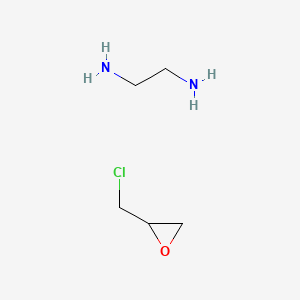
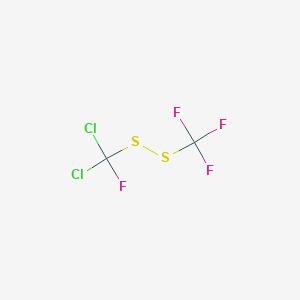

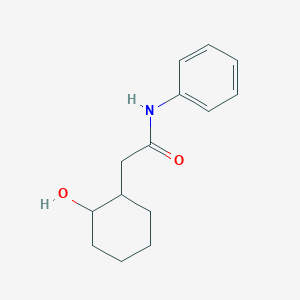
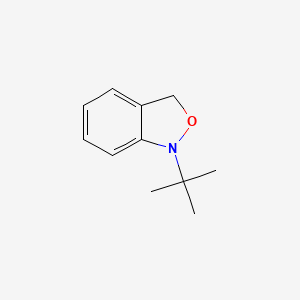
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
